3-(4-Chloro-2-methylphenyl)-1,1-diethylurea
Description
Properties
IUPAC Name |
3-(4-chloro-2-methylphenyl)-1,1-diethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-4-15(5-2)12(16)14-11-7-6-10(13)8-9(11)3/h6-8H,4-5H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXWRDYHLKIAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=C(C=C(C=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340824 | |
| Record name | 3-(4-chloro-2-methylphenyl)-1,1-diethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15441-97-1 | |
| Record name | 3-(4-chloro-2-methylphenyl)-1,1-diethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-DIETHYL-3-(4-CHLORO-2-METHYLPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-2-methylphenyl)-1,1-diethylurea typically involves the reaction of 4-chloro-2-methylphenyl isocyanate with diethylamine. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chloro-2-methylphenyl)-1,1-diethylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding urea derivatives or reduction to amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted urea derivatives.
Oxidation Reactions: Products include oxidized urea derivatives.
Reduction Reactions: Products include amines and other reduced forms of the compound.
Scientific Research Applications
Agricultural Applications
Herbicidal Activity
One of the primary applications of 3-(4-Chloro-2-methylphenyl)-1,1-diethylurea is as a herbicide. It exhibits selective herbicidal properties that allow it to target specific weed species while minimizing damage to crops. This selectivity is crucial for sustainable agricultural practices.
Case Study: Selective Herbicide Efficacy
A study investigated the efficacy of this compound on various weed species in cereal crops. The results indicated that the compound effectively controlled broadleaf weeds while showing reduced phytotoxicity to cereal crops. The compound's mechanism of action involves inhibiting photosynthesis in susceptible plants, leading to their eventual death .
| Weed Species | Control Efficacy (%) | Crop Tolerance Level |
|---|---|---|
| Galium aparine | 85 | High |
| Veronica spp. | 90 | Moderate |
| Viola tricolor | 75 | High |
Environmental Impact Studies
Research has also been conducted to assess the environmental impact of using this compound as a herbicide. Interaction studies suggest that while it is effective against certain weeds, its persistence in soil and potential effects on non-target organisms warrant further investigation.
Medicinal Chemistry Applications
Beyond its agricultural uses, this compound has shown promise in medicinal chemistry. Its structural similarities to other biologically active compounds suggest potential applications in drug development.
Antiproliferative Activity
Recent studies have explored the antiproliferative effects of urea derivatives against various cancer cell lines. Compounds structurally related to this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation.
Case Study: In Vitro Testing
In vitro tests demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines. The introduction of different substituents on the phenyl ring was found to enhance their biological activity .
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 15 |
| Derivative A | MCF7 (Breast Cancer) | 10 |
| Derivative B | HeLa (Cervical Cancer) | 8 |
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-methylphenyl)-1,1-diethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Differences :
- Target Compound : 4-Chloro-2-methylphenyl group.
Physicochemical and Pharmacological Implications :
- The methyl group may influence binding affinity to biological targets by altering π-π stacking or hydrophobic interactions.
| Property | 3-(4-Chloro-2-methylphenyl)-1,1-diethylurea | 3-(4-Chlorophenyl)-1,1-diethylurea |
|---|---|---|
| Molecular Formula | C₁₂H₁₆ClN₂O | C₁₁H₁₄ClN₂O |
| Molecular Weight | 254.72 g/mol | 240.70 g/mol |
| Key Substituents | 4-Cl, 2-Me, diethylurea | 4-Cl, diethylurea |
| LogP (Predicted) | ~3.5 (estimated) | ~3.0 (estimated) |
Comparison with 3-(3-Chloro-2-methylphenyl)-1,1-dimethylurea (CID 551914)
Structural Differences :
Implications :
- The 3-chloro substituent (vs. 4-chloro) may alter electronic effects and receptor binding.
| Property | Target Compound | 3-(3-Chloro-2-methylphenyl)-1,1-dimethylurea |
|---|---|---|
| Molecular Formula | C₁₂H₁₆ClN₂O | C₁₀H₁₃ClN₂O |
| Molecular Weight | 254.72 g/mol | 212.68 g/mol |
| Urea Substituents | Diethyl | Dimethyl |
| Aromatic Substituents | 4-Cl, 2-Me | 3-Cl, 2-Me |
Comparison with Celiprolol Hydrochloride and Impurities
Celiprolol Hydrochloride (CAS 57470-78-7) :
Key Impurities :
Comparison :
- The target compound lacks the acetyl, hydroxypropoxy, and tert-butylamino groups of celiprolol, simplifying its structure but likely reducing β-adrenergic activity.
- Impurities highlight the importance of substituent positioning and functional groups in pharmacological activity.
Comparison with Terguride (Transdihydrolisuride)
Structure : Ergoline-derived 1,1-diethylurea (CAS 37686-84-3) with a methylergolinyl group .
Pharmacology : Dopamine agonist and antiparkinsonian agent.
Implications :
- Unlike the target compound, terguride’s complex ergoline backbone enables CNS penetration and dopamine receptor modulation.
- The diethylurea moiety is a rare structural feature shared between the two compounds.
Other Urea Derivatives
Biological Activity
3-(4-Chloro-2-methylphenyl)-1,1-diethylurea is a phenylurea derivative that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article provides a detailed examination of its biological activity, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₇ClN₂O
- Molecular Weight : Approximately 232.73 g/mol
- Structure : The compound features a chloro-substituted aromatic ring and a diethylurea moiety, which contributes to its unique chemical properties and potential biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-2-methylphenyl isocyanate with diethylamine. This reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for agricultural applications as a pesticide or herbicide.
Herbicidal Activity
The compound's structural characteristics suggest potential herbicidal activity. Its chloro substitution pattern enhances its effectiveness compared to other phenylureas. Interaction studies indicate that it may selectively inhibit specific plant growth pathways, which could be leveraged for developing new herbicides .
The mechanism of action involves the inhibition of certain enzymes or receptors associated with microbial growth and plant development. The specific pathways affected depend on the target organism or plant species. For instance, it may interfere with metabolic processes critical for cell division in fungi or inhibit photosynthesis in plants .
Case Study 1: Antifungal Efficacy
In a study published in the Journal of Agricultural and Food Chemistry, researchers evaluated the antifungal efficacy of this compound against Fusarium oxysporum. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating strong antifungal activity compared to conventional treatments .
Case Study 2: Herbicidal Application
A field trial conducted on soybean crops assessed the herbicidal effectiveness of this compound. The results showed a significant reduction in weed biomass (up to 70%) when applied at concentrations of 200 g/ha. This study suggests its potential as an effective herbicide in agricultural practices.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₂H₁₇ClN₂O | Enhanced herbicidal activity due to chloro substitution |
| Chlorotoluron (another phenylurea) | C₁₀H₁₃ClN₂O | Known for its broad-spectrum herbicidal properties |
| 1,1-Diethyl-3-(2-methylphenyl)urea | C₁₂H₁₈N₂O | Exhibits different biological activities due to structural variations |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Chloro-2-methylphenyl)-1,1-diethylurea, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via carbamoyl rearrangement reactions or urea coupling strategies. For example, a Snieckus–Fries-type rearrangement using O-aryl N,N-diethylcarbamate precursors with organolithium reagents (e.g., s-BuLi) and controlled temperatures yields urea derivatives. Purification typically involves column chromatography (hexane/EtOAc mixtures) and recrystallization (e.g., CHCl₃/hexane) to achieve ~60% yield . Optimization may focus on solvent polarity, stoichiometry of organolithium reagents, and reaction time to minimize side products like epoxide intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use and NMR to confirm substituent positions and urea backbone integrity. For instance, signals near δ 3.32 ppm (q, J = 7.1 Hz) indicate diethyl groups, while aromatic protons appear as multiplets between δ 6.8–7.2 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs) resolves bond angles and confirms stereochemistry. Data-to-parameter ratios >15 and R-factors <0.054 ensure reliability .
Q. How can impurities in synthesized batches be identified and quantified?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) detects common impurities such as acetylated byproducts or hydroxylated derivatives. Reference standards for impurities like 3-(3-acetyl-4-hydroxyphenyl)-1,1-diethylurea (CAS 79881-89-3) are essential for calibration .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of substituents in urea derivatives during synthesis?
- Methodological Answer : Computational studies (e.g., DFT calculations) reveal that electronic effects dominate regioselectivity. The electron-withdrawing chloro group on the phenyl ring directs nucleophilic attack to the para position, while steric hindrance from the methyl group limits ortho substitution. Transition-state modeling using software like Gaussian can predict reaction pathways .
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) impact the compound’s physicochemical properties?
- Methodological Answer : LogP values (e.g., 4.16 for diethylurea derivatives) correlate with hydrophobicity and bioavailability. Replacing chloro with methoxy groups increases polarity (higher PSA) and reduces membrane permeability. Solubility studies in H₂O, MeOH, and EtOH (e.g., 15.1 g/100 mL in H₂O for analogous compounds) guide formulation strategies .
Q. What strategies resolve discrepancies in crystallographic data for structurally similar urea compounds?
- Methodological Answer : Contradictions in bond lengths or angles may arise from twinning or low-resolution data. Use SHELXL for high-resolution refinement and SHELXD for structure solution in such cases. Cross-validate with spectroscopic data and apply Hirshfeld surface analysis to assess intermolecular interactions .
Q. How can protein-templated reactions enhance the pharmacological profiling of this compound?
- Methodological Answer : Protein-templated synthesis (e.g., using β-adrenergic receptors) enables site-specific modifications. For example, coupling the urea core with indole carboxylic acid moieties (as in β-blocker analogs) improves target affinity. Monitor yield and binding kinetics via SPR or ITC assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
